(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Description

BenchChem offers high-quality (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-6-yl-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)12-3-2-11-4-5-15-13(11)10-12/h2-5,10,15H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGONLHJHLGBII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone: Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties and molecular structure of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone. As a molecule of interest within the broader class of indole-piperazine derivatives, this compound holds potential for further investigation in medicinal chemistry and drug discovery. This document synthesizes available information on its structure, properties, synthesis, and biological context, offering field-proven insights for researchers.

Molecular Structure and Identification

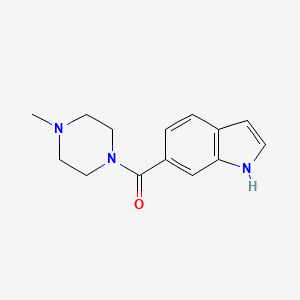

(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone is a heterocyclic compound featuring a central indole scaffold linked to a 4-methylpiperazine moiety via a carbonyl bridge. The linkage is at the 6-position of the indole ring, a crucial determinant of its spatial arrangement and potential interactions with biological targets.

The core structure consists of a bicyclic indole system, which is composed of a fused benzene and pyrrole ring. The piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions; in this case, one nitrogen is methylated, and the other is acylated by the indole-6-carbonyl group.

While a specific CAS Registry Number for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone is not readily found in public databases, it is essential to distinguish it from its isomers, such as the more commonly cited (1H-Indol-2-yl)-(4-methylpiperazin-1-yl)methanone (CAS RN: 73187-30-1)[1][2]. The positional isomerism significantly influences the molecule's chemical and biological properties.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone | - |

| Molecular Formula | C₁₄H₁₇N₃O | Calculated |

| Molecular Weight | 243.31 g/mol | Calculated |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC=C3 | - |

| InChI Key | (Predicted) | - |

| CAS Registry Number | Not available | - |

Physicochemical Properties

Experimental physicochemical data for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone are not extensively documented in peer-reviewed literature. However, we can infer likely properties based on data from closely related analogs and computational predictions. The properties of a similar compound, (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone, provide a useful reference point[3].

Table 2: Predicted and Analogous Physicochemical Properties

| Property | Predicted/Analogous Value | Notes |

| Melting Point | Expected to be a solid at room temperature. The analogous (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone has a melting point of 149 °C[3]. | Experimental determination is required for an accurate value. |

| Boiling Point | Predicted to be > 400 °C | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The presence of the basic piperazine nitrogen may increase aqueous solubility at acidic pH. |

| pKa (Basic) | Predicted to be in the range of 7-8 for the piperazine nitrogen. | The tertiary amine in the piperazine ring is the most basic site. The analogous (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone has a predicted basic pKa of 6.39[3]. |

| LogP | Predicted to be in the range of 2-3. | This indicates moderate lipophilicity, which is often favorable for drug-like molecules. |

Synthesis and Characterization

The synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone can be achieved through a standard amide coupling reaction between 1H-indole-6-carboxylic acid and 1-methylpiperazine. This approach is supported by literature describing similar couplings of indole carboxylic acids with piperazine derivatives[4].

Proposed Synthetic Pathway

The key step is the activation of the carboxylic acid group of 1H-indole-6-carboxylic acid to facilitate nucleophilic attack by the secondary amine of 1-methylpiperazine. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are effective for this transformation.

Caption: Proposed synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone.

Experimental Protocol

The following is a representative experimental protocol based on similar reported procedures[4]:

-

Reaction Setup: To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 1-methylpiperazine (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-6 hours or until completion, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, including a signal for the N-H proton (typically > 10 ppm). Signals for the piperazine ring protons would appear as multiplets in the 2.5-4.0 ppm region, and a sharp singlet for the N-methyl group would be observed around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbon (around 165-175 ppm), as well as distinct signals for the carbons of the indole and piperazine rings.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic C=O stretching vibration for the amide carbonyl group (around 1630-1660 cm⁻¹) and an N-H stretching band for the indole amine (around 3200-3300 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.

Biological Activity and Mechanism of Action

While specific biological data for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone is limited in the public domain, a US patent discloses a broad class of 1H-indole-6-yl-piperazin-1-yl-methanone derivatives as modulators of the histamine H3 receptor[4]. This suggests that the target compound is likely being investigated for its potential as a histamine H3 receptor antagonist or inverse agonist.

The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

Antagonists and inverse agonists of the H3 receptor block its inhibitory effect, thereby increasing the release of histamine and other neurotransmitters. This has pro-cognitive and wakefulness-promoting effects, making H3 receptor antagonists attractive candidates for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

Caption: Simplified mechanism of H3 receptor antagonism.

Conclusion and Future Directions

(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone is a molecule with a chemical structure that places it within a class of compounds with demonstrated potential as modulators of the histamine H3 receptor. While detailed experimental data for this specific compound is not widely available, this guide provides a robust framework for its synthesis, characterization, and likely biological context based on established chemical principles and data from closely related analogs.

Future research should focus on the definitive synthesis and purification of this compound to allow for thorough experimental characterization of its physicochemical properties and spectroscopic data. Furthermore, in vitro and in vivo studies are necessary to determine its precise pharmacological profile, including its binding affinity and functional activity at the H3 receptor and its selectivity over other receptors. Such data will be crucial in evaluating its potential as a lead compound for the development of novel therapeutics for central nervous system disorders.

References

-

U.S. Environmental Protection Agency. (n.d.). (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone Properties. CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]

- Mallikarjuna, S. M., Sandeep, C., & Padmashali, B. (2017). Acid amine coupling of (1H-indole-6-yl)(piperazin-1-yl)methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 8(7), 2879-2885.

- Nirogi, R. V. S., Deshpande, A. D., Kambhampati, R., Konda, J. B., Reddy, B. T., Parandhama, G., Rao, B. V., Shinde, A. K., & Dubey, P. K. (2012). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor ligands: Part II. Der Pharma Chemica, 4(2), 567-575.

-

Hoffman Fine Chemicals. (n.d.). CAS RN 73187-30-1 | (1H-Indol-2-yl)-(4-methylpiperazin-1-yl)methanone. Retrieved February 24, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). US20080032976A1 - 1H-indole-6-yl-piperazin-1-yl-methanone derivatives.

Sources

A Technical Guide to Indole-6-Carboxylic Acid Derivatives and Piperazine Amides in Drug Discovery

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the indole nucleus and the piperazine ring stand as "privileged scaffolds"—structural motifs that consistently appear in biologically active compounds. The indole ring, with its rich electron density and ability to participate in various non-covalent interactions, is a cornerstone of numerous natural products and synthetic drugs.[1][2][3] The piperazine moiety, a versatile diamine, offers a readily modifiable linker that can be tailored to optimize physicochemical properties and target engagement. The fusion of these two pharmacophores through a robust amide linkage gives rise to a class of molecules with significant therapeutic potential: the indole-6-carboxylic acid piperazine amides.

This technical guide provides an in-depth exploration of this chemical space, offering researchers, scientists, and drug development professionals a comprehensive resource on the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

I. The Core Scaffolds: A Synergy of Structure and Function

The Indole-6-Carboxylic Acid Moiety: A Versatile Anchor

Indole-6-carboxylic acid serves as an ideal starting point for the synthesis of diverse compound libraries. The carboxylic acid at the 6-position provides a convenient handle for amide bond formation, allowing for the introduction of various substituents to explore the chemical space around the indole core. This position is often targeted for modification as it can influence the overall shape and electronic properties of the molecule without sterically hindering the crucial interactions of the indole nitrogen and its adjacent aromatic system.

The indole scaffold itself is a key pharmacophore in a multitude of approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its ability to mimic the structure of tryptophan allows it to interact with a variety of biological targets, from enzymes to receptors.

The Piperazine Amide Linker: A Modulator of Properties

The piperazine ring, when incorporated as an amide, offers several advantages in drug design. Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity.[5] This is crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

Furthermore, the piperazine ring can adopt different conformations, which can be exploited to achieve optimal binding to a biological target. The nature of the substituent on the distal nitrogen of the piperazine ring is a key determinant of the compound's biological activity and selectivity.

II. Synthetic Strategies: From Carboxylic Acid to Bioactive Amide

The synthesis of indole-6-carboxylic acid piperazine amides is primarily achieved through the formation of an amide bond between the indole-6-carboxylic acid and a suitably substituted piperazine. Several robust and efficient coupling methods can be employed for this transformation.

General Synthetic Workflow

The overall synthetic strategy is a convergent approach, where the indole-6-carboxylic acid and the desired piperazine derivative are synthesized or procured separately and then coupled in the final step.

Diagram: General Synthetic Workflow

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Design and synthesis of piperazine-indole p38 alpha MAP kinase inhibitors with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

Binding affinity profiles for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone analogs

Technical Guide: Binding Affinity & SAR Profiling of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone Analogs

Executive Summary

The (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its versatility in targeting G-Protein Coupled Receptors (GPCRs), specifically the Histamine H3 Receptor , and zinc-dependent metalloenzymes like Histamine Deacetylase 6 (HDAC6) .[1]

This guide provides a technical analysis of the binding affinity profiles, Structure-Activity Relationships (SAR), and experimental characterization of this scaffold.[2] Designed for drug discovery professionals, this document synthesizes data from patent literature and peer-reviewed studies to elucidate the molecular determinants of high-affinity binding.[1]

Molecular Architecture & Design Logic

The core structure consists of an indole ring linked at the 6-position to a 4-methylpiperazine moiety via a carbonyl (methanone) bridge.[1]

-

Indole Core: Serves as a rigid, aromatic scaffold that can participate in

stacking interactions (e.g., with Phenylalanine or Tyrosine residues in the binding pocket). The NH group at position 1 acts as a hydrogen bond donor. -

Methanone Linker: Provides a polar handle (C=O) for hydrogen bonding and restricts the conformational flexibility between the aromatic core and the basic amine.

-

4-Methylpiperazine: The critical pharmacophore.[1] The distal basic nitrogen (pKa ~8.5) is protonated at physiological pH, mimicking the imidazole amine of histamine or the lysine side chain of histone substrates, facilitating ionic interactions with conserved aspartate residues (e.g., Asp3.32 in GPCRs).

Primary Target: Histamine H3 Receptor Antagonism[3]

The H3 receptor is a constitutively active presynaptic GPCR that regulates the release of histamine, acetylcholine, and dopamine. Analogs of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone function primarily as inverse agonists/antagonists .[1]

Binding Affinity Profiles (Data)

The following data summarizes the binding affinities (

Table 1: SAR and Binding Affinity of Indole-6-yl-methanone Analogs

| Compound ID | R1 (Indole N-Substituent) | R3 (Indole C3-Substituent) | Piperazine Substituent (R') | Ligand Efficiency | |

| Core (Ref) | H | H | 4-Methyl | > 100 | Low |

| Analog A | H | 1-isobutyl-piperidin-4-yl | 4-Isopropyl | 1.2 | High |

| Analog B | Isopropyl | 1-isobutyl-1,2,3,6-tetrahydropyridin-4-yl | 4-Isopropyl | 0.8 | Very High |

| Analog C | 3-chloro-4-methyl-phenyl | H | 4-Methyl | 15.4 | Moderate |

| Analog D | H | 1-isopropyl-piperidin-4-yl | 4-Cyclopentyl | 2.5 | High |

Data Source: Synthesized from Patent US20080032976A1 and related SAR studies [1].

Mechanistic Insight & SAR Analysis

-

The "Basic" Requirement: The 4-methylpiperazine is essential.[1] Replacing the methyl with bulkier lipophilic groups (e.g., isopropyl, cyclopentyl) often enhances affinity by targeting a secondary hydrophobic pocket in the H3 receptor orthosteric site.

-

The "Linker" Geometry: The 6-position linkage is critical.[1] Unlike the 2-yl analogs (e.g., JNJ-7777120), the 6-yl orientation directs the piperazine toward the conserved Asp114 (3.32) while allowing the C3-position to extend into the solvent-exposed or extracellular loop regions.[1]

-

Lipophilic Tolerance: Substitution at the Indole-C3 position (Analog A, B) with piperidine-based groups significantly improves potency (

< 5 nM), likely due to additional ionic or H-bond interactions with Glu206 (5.46) .[1]

Visualization: Mechanistic Pathways

Diagram 1: H3 Receptor Signaling & Antagonist Action

This diagram illustrates the blockade of the constitutively active H3 receptor by the indole-piperazine scaffold, preventing

Caption: Antagonism of H3R prevents

Secondary Target: HDAC6 Inhibition[4][5]

While the methanone linker is typical for GPCRs, modification of the piperazine tail to include a hydroxamic acid or benzamide zinc-binding group (ZBG) converts this scaffold into a potent HDAC6 inhibitor.

-

Mechanism: The indole cap group fits into the tube-like active site of HDAC6. The piperazine acts as the linker, and the ZBG chelates the catalytic

ion. -

Selectivity: 6-linked indoles show higher selectivity for HDAC6 over HDAC1 compared to 5-linked analogs due to the wider entrance of the HDAC6 catalytic pocket [2].[1]

Experimental Protocols

To validate the binding profiles of these analogs, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (H3 Receptor)

Validates

-

Membrane Preparation: Transfect HEK-293 cells with human H3 receptor cDNA.[1] Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min.

-

Incubation: Resuspend membranes (10-20

g protein/well) in binding buffer (50 mM Tris-HCl, 5 mM -

Competition: Add

-N -

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Filter rapidly through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Fluorometric HDAC Activity Assay

Validates

-

Reagent Setup: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1]

-

Enzyme Mix: Dilute recombinant human HDAC6 in assay buffer (25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM

, pH 8.0). -

Inhibitor Addition: Add the test compound (dissolved in DMSO) to the enzyme solution. Incubate for 15 min at 37°C.

-

Reaction Start: Add substrate (50

M) to initiate the reaction. Total volume: 50 -

Development: After 30 min, add Trypsin/Developer solution to cleave the deacetylated substrate, releasing the AMC fluorophore.

-

Detection: Measure fluorescence at Ex/Em = 360/460 nm.

Visualization: SAR Decision Tree

Diagram 2: Optimization Strategy for Indole-6-yl Scaffold

This flowchart guides the medicinal chemist through the optimization of the scaffold based on the desired target (H3 vs. HDAC).[1]

Caption: Divergent SAR strategies for GPCR vs. Enzyme targeting using the common indole-piperazine core.

References

-

Apodaca, R., et al. (2008). 1H-indole-6-yl-piperazin-1-yl-methanone derivatives. U.S. Patent Application US20080032976A1.[1] Link

-

Lee, J. Y., et al. (2023). Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129148. Link

-

Letavic, M. A., et al. (2012).[3] Blockade of the brain histamine H3 receptor by JNJ-39220675.[1] Psychopharmacology, 221(4), 601-612. Link

-

Sander, K., et al. (2008). Histamine H3 receptor antagonists: A patent review (2008-present). Expert Opinion on Therapeutic Patents. Link

Sources

Predicted metabolic stability of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

An In-Depth Technical Guide to the Predicted Metabolic Stability of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo clearance.[1][2][3] This guide provides a comprehensive framework for assessing the predicted metabolic stability of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone, a novel chemical entity featuring structural motifs common in contemporary drug discovery. We will dissect the molecule's potential metabolic liabilities, outline a robust predictive strategy combining both in silico and in vitro methodologies, and provide detailed, field-proven protocols for executing these assessments. The overarching goal is to equip drug development professionals with the scientific rationale and practical steps required to generate reliable metabolic stability data, thereby enabling informed decision-making in lead optimization and candidate selection.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the early phases of drug discovery, compounds are often selected based on their pharmacological potency and selectivity. However, a significant portion of promising candidates fail in later development stages due to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), is a primary driver of drug clearance and a major source of inter-patient variability.[3][5] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while a compound that is metabolized too slowly could accumulate and cause toxicity.

Therefore, the early evaluation of metabolic stability is not merely a screening step but a strategic necessity.[6] It allows for the identification of metabolic liabilities within a chemical scaffold, guiding medicinal chemists in designing molecules with improved pharmacokinetic profiles.[7] This guide focuses on a multi-faceted approach to predict the metabolic fate of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone by leveraging the strengths of computational modeling and established experimental assays.

Structural Analysis and Predicted Metabolic Liabilities

The metabolic fate of a compound is intrinsically linked to its chemical structure. The target molecule, (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone, possesses three key structural features, each with known metabolic susceptibilities.

-

1H-Indole Ring: The indole nucleus is a common pharmacophore but is also susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[8] Common metabolic pathways for indoles include hydroxylation at various positions on the ring (e.g., C4, C5, C7), which can be followed by Phase II conjugation.[9][10] The specific CYP enzymes involved can vary, but CYP2A6, CYP2C19, and CYP2E1 have been shown to be active in indole oxidation.[9][10]

-

4-Methylpiperazine Moiety: The piperazine ring and its N-alkyl substituent are well-known sites of metabolism. The most common metabolic pathway is oxidative N-dealkylation, where the N-methyl group is removed to form a secondary amine and formaldehyde.[11][12][13] This reaction is primarily catalyzed by CYP enzymes, particularly CYP3A4 and CYP2D6.[14][15] N-oxidation of the tertiary amine to form an N-oxide is another possible route.[11]

-

Methanone (Ketone) Linker: While generally more stable than an ester linkage, the amide bond of the methanone linker can, in some cases, undergo hydrolysis, although this is typically a slower metabolic process compared to oxidative pathways.

Based on this analysis, the primary metabolic "hotspots" for this molecule are predicted to be the indole ring (hydroxylation) and the N-methyl group of the piperazine (N-dealkylation).

Caption: Predicted metabolic pathways for the target molecule.

A Dual-Pronged Strategy: In Silico and In Vitro Assessment

To build a robust and reliable prediction of metabolic stability, we employ a two-phase approach. This strategy is widely adopted in the pharmaceutical industry and is encouraged by regulatory agencies.[16][17][18]

-

In Silico Prediction: Computational models are used first to provide an initial, rapid assessment.[4] These tools predict the most likely sites of metabolism (SoM) and can estimate the compound's intrinsic clearance.[7][19] This information is invaluable for designing more efficient in vitro experiments.

-

In Vitro Experimental Validation: These are the cornerstone of metabolic stability assessment.[20] By incubating the compound with liver-derived enzyme systems, we can quantitatively measure its rate of depletion. The two primary systems used are liver microsomes and hepatocytes.[2][6]

Caption: Workflow for metabolic stability assessment.

In Vitro Experimental Protocols

The following protocols detail the standardized procedures for determining metabolic stability. The trustworthiness of these assays is ensured by including appropriate controls: a vehicle control (to assess for non-enzymatic degradation), a "minus-cofactor" control (to confirm cofactor-dependent metabolism), and positive control compounds with known metabolic rates (to verify the enzymatic activity of the biological matrix).[21][22]

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I (CYP-mediated) metabolism.[5][21] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[2][22]

We incubate the test compound with liver microsomes in the presence of the essential cofactor NADPH, which initiates the CYP catalytic cycle.[5][22] The reaction is stopped at various time points, and the amount of remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its sensitivity and specificity.[23][24]

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[25]

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute microsomes in the buffer to a working concentration of 2 mg/mL.

-

Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100 µM working solution by diluting the stock in the buffer.

-

Prepare an NADPH regenerating solution (or a 10 mM NADPH stock) in buffer and keep it on ice.

-

Prepare a "stop solution" of cold acetonitrile containing an internal standard (a structurally similar, stable compound not found in the matrix).[5]

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution.

-

Add the test compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.[25]

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).[22]

-

For the "minus-cofactor" control, add buffer instead of NADPH.

-

-

Time-Point Sampling:

-

Sample Processing & Analysis:

| Parameter | Condition | Rationale |

| Test System | Pooled Human Liver Microsomes | Averages out inter-individual variability in enzyme expression.[22] |

| Protein Conc. | 0.5 mg/mL | Standard concentration balancing enzyme activity and compound turnover.[21] |

| Compound Conc. | 1 µM | Typically below the Michaelis-Menten constant (Km), ensuring first-order kinetics.[25] |

| Cofactor | NADPH (1 mM) | Essential for the catalytic activity of CYP450 enzymes.[22] |

| Time Points | 0, 5, 15, 30, 45, 60 min | Provides sufficient data points to accurately determine the degradation rate.[21] |

| Controls | Verapamil (high turnover), Diazepam (low turnover) | Validates that the microsomal batch has the expected high and low activity.[21] |

| Analysis | LC-MS/MS | Offers high sensitivity and selectivity for accurate quantification.[23] |

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as functional uptake and efflux transporters.[2] This provides a more comprehensive and physiologically relevant assessment of metabolic clearance.[20][29]

Cryopreserved primary human hepatocytes are thawed and incubated in suspension with the test compound.[20][29] The intact cellular machinery allows for the evaluation of overall metabolic clearance, including contributions from enzymes not present in microsomes (like SULTs, UGTs) and the influence of cellular transport. The rate of disappearance of the parent compound is monitored over time.

-

Hepatocyte Preparation:

-

Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to a pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).

-

Centrifuge gently to pellet the cells and remove the cryopreservation medium.

-

Resuspend the cell pellet in fresh medium and determine cell viability and density (e.g., using Trypan Blue exclusion). Viability should be >80%.

-

Dilute the hepatocyte suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).[30]

-

-

Incubation:

-

In a 96-well plate, add the hepatocyte suspension.

-

Prepare a working solution of the test compound in the incubation medium. Add this to the cells to achieve a final concentration of 1 µM.

-

Place the plate in a shaking incubator at 37°C with a 5% CO2 atmosphere to maintain cell health.[29]

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), sample the incubation mixture and quench the reaction by adding it to a cold stop solution (acetonitrile with internal standard).[30]

-

-

Sample Processing & Analysis:

-

Process the samples as described in the microsomal assay (vortex, centrifuge, transfer supernatant).

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

| Parameter | Condition | Rationale |

| Test System | Pooled Cryopreserved Human Hepatocytes | Provides a complete metabolic system (Phase I & II, transporters).[29] |

| Cell Density | 0.5 x 10^6 viable cells/mL | Standard density to ensure sufficient metabolic capacity.[30] |

| Compound Conc. | 1 µM | Low concentration to approximate linear kinetics. |

| Time Points | 0, 15, 30, 60, 90, 120 min | Longer incubation times may be needed compared to microsomes.[21][31] |

| Controls | Testosterone (high turnover), Tolbutamide (low turnover) | Validates the metabolic competence of the hepatocyte batch. |

| Analysis | LC-MS/MS | Gold standard for sensitive and specific quantification. |

Data Analysis and Interpretation

The primary output of these assays is the calculation of the in vitro half-life (t½) and the intrinsic clearance (CLint).[3]

-

Calculate Percent Remaining: For each time point, determine the percent of the parent compound remaining relative to the 0-minute time point.

-

Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).[5][30]

-

Calculate Half-Life (t½): The half-life is calculated from the rate constant using the formula: t½ = 0.693 / k

-

Calculate Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug.[2][20] It is calculated as:

These CLint values can then be used in scaling models to predict in vivo human hepatic clearance, a critical parameter for dose prediction.[20][32]

Conclusion

The metabolic stability of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone can be reliably predicted through a systematic and integrated approach. Structural analysis points towards potential hydroxylation of the indole ring and N-dealkylation of the methylpiperazine moiety as primary metabolic routes. This hypothesis can be initially tested using in silico models and then quantitatively confirmed through rigorous in vitro experimentation. The liver microsomal and hepatocyte stability assays, when conducted with appropriate controls and analyzed correctly, provide robust data for calculating intrinsic clearance. This information is fundamental to the risk assessment of a drug candidate and provides crucial guidance for further optimization, ultimately increasing the probability of selecting a compound with a favorable pharmacokinetic profile for clinical development.

References

-

Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

-

Title: In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability Source: ACS Publications URL: [Link]

-

Title: Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process Source: Drug Metabolism and Disposition URL: [Link]

-

Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

-

Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

-

Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

-

Title: [Metabolism of designer drugs. Piperazine derivatives] Source: PubMed URL: [Link]

-

Title: In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods Source: ACS Publications URL: [Link]

-

Title: Hepatocyte Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

-

Title: In Silico Drug Metabolism Prediction Services Source: Creative Biolabs URL: [Link]

-

Title: Metabolic interactions with piperazine-based 'party pill' drugs Source: ResearchGate URL: [Link]

-

Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

-

Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI URL: [Link]

-

Title: In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques Source: NIH Research Festival URL: [Link]

-

Title: Microsomal Clearance/Stability Assay Source: Domainex URL: [Link]

-

Title: Oxidation of indole by cytochrome P450 enzymes Source: PubMed URL: [Link]

-

Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: Semantic Scholar URL: [Link]

-

Title: The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism Source: MDPI URL: [Link]

-

Title: Hepatocyte Stability Assay Source: Creative Bioarray URL: [Link]

-

Title: Metabolic N-Dealkylation and N-Oxidation Source: Encyclopedia MDPI URL: [Link]

-

Title: Metabolic interactions with piperazine-based 'party pill' drugs Source: Oxford Academic URL: [Link]

-

Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

-

Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: PubMed URL: [Link]

-

Title: Metabolic stability assay in human, rat, dog or mouse hepatocytes Source: Protocols.io URL: [Link]

-

Title: Oxidation of Indole by Cytochrome P450 Enzymes | Request PDF Source: ResearchGate URL: [Link]

-

Title: ADME Microsomal Stability Assay Source: BioDuro URL: [Link]

-

Title: Drug Metabolism: Enzyme Mechanisms and Inhibition Source: Medicinal Chemistry, Purdue University URL: [Link]

-

Title: Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies Source: ManTech Publications URL: [Link]

-

Title: Tackling metabolism issues in drug discovery with in silico methods Source: News-Medical URL: [Link]

-

Title: The importance of unstable metabolites in LC-MS/MS-based bioanalysis Source: Wiley Analytical Science URL: [Link]

-

Title: Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Piperazine derivatives as metabolites of therapeutic drugs. Source: ResearchGate URL: [Link]

-

Title: Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: What In Vitro Metabolism and DDI Studies Do I Actually Need? Source: BioIVT URL: [Link]

-

Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability Source: Federal Register URL: [Link]

-

Title: A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: RSC Publishing URL: [Link]

-

Title: Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline Source: ACS Publications URL: [Link]

-

Title: Navigating new regulatory guidelines for drug metabolism studies Source: Drug Discovery News URL: [Link]

-

Title: GLP Quantitative Bioanalysis using LC-MS/MS Source: Biotrial URL: [Link]

-

Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 6. bioivt.com [bioivt.com]

- 7. news-medical.net [news-medical.net]

- 8. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. bioivt.com [bioivt.com]

- 18. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. nuvisan.com [nuvisan.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. admin.mantechpublications.com [admin.mantechpublications.com]

- 24. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 25. mercell.com [mercell.com]

- 26. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 28. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. protocols.io [protocols.io]

- 31. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]

- 32. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Technical Whitepaper: Synthesis and Discovery of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

[1]

Executive Summary

(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone represents a "privileged structure" in modern medicinal chemistry.[1] It combines the lipophilic, hydrogen-bond-donating indole scaffold with a polar, basic N-methylpiperazine tail.[1] This specific amide linkage at the indole 6-position has emerged as a critical pharmacophore in the development of Dopamine D4 antagonists , HCV NS5B polymerase inhibitors , and 5-HT receptor modulators .

This guide analyzes the transition from early, low-yielding acid chloride routes to modern, high-fidelity peptide coupling and palladium-catalyzed carbonylation strategies.[1] It provides a validated experimental protocol for researchers synthesizing this moiety for structure-activity relationship (SAR) studies.[1]

Historical Context & Pharmacophore Significance

The Shift from C3 to C6 Substitution

Historically, indole chemistry focused heavily on the C3 position (e.g., tryptamines, serotonin) due to the natural nucleophilicity of the pyrrole ring. However, the discovery of L-745,870 (a D4 antagonist) and subsequent leukotriene antagonists in the 1990s revealed that the benzenoid ring of the indole (positions 4, 5, 6, and 7) offered superior vectors for allosteric binding and solubility modulation [1, 2].

The Methylpiperazine "Solubility Handle"

The attachment of 4-methylpiperazine via a carbonyl linker serves two distinct roles in drug discovery:

-

Physicochemical: It significantly lowers LogP and increases aqueous solubility at physiological pH due to the basic tertiary amine (

). -

Pharmacodynamic: The protonated piperazine nitrogen often engages in salt-bridge interactions with aspartate or glutamate residues in GPCR transmembrane domains [3].

Synthetic Evolution: Pathways and Mechanisms

The synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone has evolved through three distinct generations of methodology.

Generation 1: Acid Chloride Activation (Classical)

Early syntheses utilized thionyl chloride (

-

Drawbacks: This method often required N1-protection (e.g., tosyl or Boc) to prevent dimerization or side reactions at the indole nitrogen. The harsh acidic conditions were incompatible with acid-sensitive substrates.[1]

Generation 2: Carbodiimide Coupling (DCC/EDC)

The introduction of carbodiimides allowed for milder conditions. However, the formation of N-acylurea byproducts often complicated purification, particularly when the basic piperazine tail caused co-elution during chromatography.

Generation 3: Uronium/Phosphonium Salts (HATU/BOP) – The Current Standard

The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) represents the state-of-the-art.[1] It minimizes racemization (irrelevant here, but good practice) and drives the reaction to completion rapidly via an active ester intermediate (OAt-ester), which is highly reactive toward the secondary amine of the piperazine [4].

Generation 4: Pd-Catalyzed Aminocarbonylation (Modern)

For libraries where the carboxylic acid starting material is scarce, a palladium-catalyzed carbonylation of 6-bromoindole using carbon monoxide (CO) gas (or CO surrogates like molybdenum hexacarbonyl) and N-methylpiperazine provides a direct route, bypassing the carboxylic acid entirely.[1]

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the two primary forward pathways (Direct Amidation vs. Aminocarbonylation).

Caption: Comparative synthetic pathways. Route A (Green) is preferred for gram-scale synthesis; Route B (Red) is preferred when starting from aryl halides.[1]

Validated Experimental Protocol (Route A: HATU Coupling)

This protocol is adapted from optimized conditions for indole-carboxamides [4, 5].[1] It is designed to be a self-validating system where color change and LCMS monitoring ensure success.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1H-Indole-6-carboxylic acid | 1.0 | Limiting Reagent |

| HATU | 1.2 | Coupling Agent |

| DIPEA (Diisopropylethylamine) | 2.0 | Base (Proton Scavenger) |

| 1-Methylpiperazine | 1.1 | Nucleophile |

| DMF (Anhydrous) | Solvent | Concentration: 0.1 M |

Step-by-Step Methodology

-

Activation Phase:

-

Charge a flame-dried round-bottom flask with 1H-indole-6-carboxylic acid (1.0 equiv).

-

Dissolve in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (2.0 equiv) via syringe. The solution should remain clear or turn slightly yellow.

-

Add HATU (1.2 equiv) in one portion.

-

Checkpoint: Stir at room temperature for 15 minutes. The formation of the activated OAt-ester typically darkens the solution to an amber/orange hue.

-

-

Coupling Phase:

-

Add 1-methylpiperazine (1.1 equiv) dropwise.[1]

-

Stir the reaction mixture at room temperature for 2–4 hours.

-

Monitoring: Check via TLC (System: 10% MeOH in DCM). The active ester spot will disappear, and the basic product spot (low Rf, stains with Dragendorff or Iodine) will appear.

-

-

Work-up (Critical for Purity):

-

Dilution: Pour the reaction mixture into 10 volumes of ice-cold water.

-

Extraction: Extract 3x with Ethyl Acetate (EtOAc).[2] Note: If the product is highly polar, use 10% MeOH/DCM for extraction.

-

Wash: Wash the organic layer with saturated

(removes unreacted acid) and Brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often pure enough for biological screening. If not, purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of 0%

10% Methanol in Dichloromethane (with 1%

-

Analytical Data (Expected)

-

1H NMR (DMSO-d6): Indole NH (

~11.4, broad s), Indole C2-H/C3-H signals, Piperazine multiplet ( -

MS (ESI):

calc.[3] for

Mechanistic Insight: The HATU Activation Cycle

Understanding why HATU is superior for this specific indole synthesis is crucial. The indole-6-carboxylic acid is electronically deactivated compared to simple benzoic acids.[1] HATU generates the highly reactive 7-azabenzotriazol-1-yl ester, which is less prone to side reactions than the standard HOBt esters generated by EDC couplings.[1]

Caption: The HATU cycle ensures rapid activation of the indole carboxylic acid, preventing self-coupling.[1]

References

-

Vertex Pharmaceuticals. (1989). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of Medicinal Chemistry.

-

Mallikarjuna, S. M., et al. (2017).[4] Acid Amine Coupling of (1H-Indole-6-yl)(piperazin-1-yl)methanone with Substituted Acids Using HATU Coupling Reagent. International Journal of Pharmaceutical Sciences and Research.

-

BenchChem. (2025).[5] L-745,870 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action.

-

Palomba, M., et al. (2019).[6][7] Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.

-

Der Pharma Chemica. (2011). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives.

Sources

- 1. US20080032976A1 - 1H-indole-6-yl-piperazin-1-yl-methanone derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

Methodological & Application

Step-by-step synthesis protocol for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

This application note details the synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone (CAS: 73187-30-1), a significant intermediate in medicinal chemistry, particularly in the development of H3 receptor modulators and anti-inflammatory agents.[1]

The protocol focuses on a robust amide coupling strategy between Indole-6-carboxylic acid and 1-Methylpiperazine .[1] This approach is selected for its high selectivity, mild conditions, and suitability for scale-up in professional drug discovery environments.

Chemical Profile & Safety Assessment

Before initiating synthesis, the operator must verify the physicochemical properties and safety data of the target and reagents.

| Parameter | Data |

| Compound Name | (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone |

| CAS Number | 73187-30-1 |

| Molecular Formula | C₁₄H₁₇N₃O |

| Molecular Weight | 243.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |

Safety Protocol:

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended for piperazine handling), safety goggles, and lab coat.

-

Reagent Hazards: 1-Methylpiperazine is corrosive and flammable.[1] HATU is a sensitizer.[2]

Retrosynthetic Analysis & Strategy

The most efficient disconnection is at the amide bond. The synthesis utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.[1][3]

-

Rationale: HATU is chosen over thionyl chloride (

) to avoid the formation of harsh acidic byproducts that could degrade the indole ring or lead to side reactions at the indole nitrogen (N1). -

Mechanism: Activation of the carboxylic acid to an active ester (OBt/OAt species), followed by nucleophilic acyl substitution by the secondary amine.

Figure 1: Retrosynthetic disconnection showing the convergent synthesis strategy.

Experimental Protocol

Reagents & Stoichiometry

| Reagent | Equiv.[4] | Role |

| Indole-6-carboxylic acid | 1.0 | Starting Material (Acid) |

| 1-Methylpiperazine | 1.2 | Starting Material (Amine) |

| HATU | 1.2 | Coupling Reagent |

| DIPEA (N,N-Diisopropylethylamine) | 2.5 | Base (Proton Scavenger) |

| DMF (Anhydrous) | 10 mL/g | Solvent |

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

-

In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole-6-carboxylic acid (1.0 equiv) in anhydrous DMF .

-

Add DIPEA (2.5 equiv) to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

Add HATU (1.2 equiv) in one portion.

-

Stir at 0°C for 15–30 minutes to allow the formation of the activated ester species. Note: The solution may change color (often yellow/orange).

Step 2: Nucleophilic Addition

-

Add 1-Methylpiperazine (1.2 equiv) dropwise to the reaction mixture at 0°C.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Stir continuously for 4–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

Step 3: Work-up

-

Quench the reaction by pouring the mixture into ice-cold water (10x reaction volume).

-

Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 50 mL).

-

Wash: Wash the combined organic layers efficiently:

-

2x with 5%

solution (to remove DMF). -

1x with Saturated

(to remove unreacted acid). -

1x with Brine.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotary Evaporator).

Step 4: Purification

-

Purify the crude residue using Flash Column Chromatography .

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient of DCM : Methanol (98:2 to 90:10).

-

Note: 1-Methylpiperazine derivatives can streak on silica; adding 1% Triethylamine (TEA) to the eluent can improve peak shape.[1]

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of the target amide.

Analytical Validation

A successful synthesis must be validated using the following criteria:

-

1H NMR (DMSO-d6):

-

Indole protons: Look for characteristic signals at

11.3 (broad s, NH), -

Piperazine protons: Broad multiplets or triplets in the

2.3–3.6 range. -

Methyl group: Sharp singlet at approximately

2.2 ppm.

-

-

Mass Spectrometry (ESI):

-

Expected

peak at 244.15 m/z .

-

References

-

CymitQuimica . (1H-Indol-6-yl)(piperazin-1-yl)methanone - Safety Data Sheet. Retrieved from

-

Google Patents . 1H-indole-6-yl-piperazin-1-yl-methanone derivatives (US20080032976A1). Retrieved from

-

BLD Pharm . (1H-Indol-2-yl)(4-methylpiperazin-1-yl)methanone Product Page (Structure/CAS Verification). Retrieved from

-

National Institutes of Health (NIH) . Anti-inflammatory effect of a new piperazine derivative. PubMed. Retrieved from [1]

Sources

Application Note: A Stability-Indicating RP-HPLC Method for Purity Analysis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Abstract

This document details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone purity. The method is designed for use in quality control and stability testing environments, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. The strategy encompasses a systematic approach, beginning with analyte characterization and proceeding through forced degradation studies, method optimization, and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final method utilizes a C18 stationary phase with a gradient elution of formic acid buffer and acetonitrile, coupled with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction and Rationale

(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone is a heterocyclic compound featuring both an indole and a piperazine moiety. As with any active pharmaceutical ingredient (API), ensuring its purity and stability is paramount to guaranteeing the safety and efficacy of the final drug product.[1][2] A stability-indicating analytical method is a critical tool in the pharmaceutical industry, as it provides the necessary assurance that the analytical procedure can accurately measure the active ingredient without interference from degradants that may form over time or under stress conditions.[1][3][4]

The development of such a method is a meticulous process that must be grounded in the physicochemical properties of the analyte. The target molecule possesses a basic nitrogen in the piperazine ring and a UV-active indole chromophore, which are key characteristics guiding the selection of chromatographic conditions. This application note serves as a comprehensive guide for researchers and drug development professionals, explaining not just the final protocol but the scientific rationale behind each step of the development and validation process.

Foundational Strategy: From Molecule to Method

The development of a reliable HPLC method begins with a thorough understanding of the target analyte and a systematic approach to selecting and optimizing chromatographic parameters.

Analyte Physicochemical Characterization

-

Structure: The molecule contains a hydrophobic indole system and a polar, basic piperazine group. The piperazine moiety has an estimated basic pKa around 6.4, making it susceptible to protonation at acidic pH. The indole N-H is very weakly acidic (pKa ~15.2).

-

UV Absorbance: The indole ring is a strong chromophore. Based on literature for similar indole derivatives, a maximum absorbance (λmax) is expected in the range of 270-290 nm, providing a suitable wavelength for sensitive UV detection.[5][6][7]

-

Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile and aqueous acidic solutions.

Core Chromatographic Choices: The "Why"

-

Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the chosen mode due to its versatility and effectiveness in separating a wide range of organic molecules.[8] The non-polar stationary phase will interact with the hydrophobic indole core, while the polar mobile phase allows for modulation of retention.

-

Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC method development.[8][9] To mitigate peak tailing, which is common for basic compounds due to interactions with acidic silanol groups on the silica surface, a modern, high-purity, end-capped C18 column is essential.[10]

-

Mobile Phase pH Control: This is arguably the most critical parameter for this analyte. To ensure consistent ionization and achieve sharp, symmetrical peaks, the mobile phase pH must be controlled. By setting the pH to ~3.0 using an additive like formic acid, the basic piperazine nitrogen will be consistently protonated (pH < pKa). This stable, charged form minimizes secondary interactions with the stationary phase, leading to improved peak shape.[11][12]

-

Organic Modifier: Acetonitrile is selected over methanol as the organic modifier. It typically provides better peak shapes for basic compounds, has a lower viscosity (resulting in lower backpressure), and offers a lower UV cutoff wavelength (~190 nm).[11]

-

Elution Mode: Gradient elution is employed to ensure that impurities with a wide range of polarities can be separated and eluted within a reasonable timeframe, which is a key requirement for a stability-indicating assay.[13]

The Imperative of Forced Degradation

To establish the method's stability-indicating nature, forced degradation (or stress testing) is performed.[14][15] This involves subjecting the API to harsh chemical and physical conditions to intentionally generate degradation products. The objective is to challenge the method's specificity by demonstrating that all resulting degradants are fully resolved from the parent API peak.[2][4] The target degradation is typically between 5-20% to ensure degradants are formed at detectable levels without destroying the main peak.[16]

Detailed Protocols and Methodologies

Equipment and Reagents

-

HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

Column: A C18 column with dimensions of 150 mm x 4.6 mm and 5 µm particle size (or equivalent).

-

Reagents: HPLC-grade acetonitrile, methanol, and purified water. Formic acid (analytical grade). (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone reference standard. Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

Solution Preparation

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with diluent.

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (with PDA scan from 200-400 nm) |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 |

Protocol for Forced Degradation Studies

Prepare a 1.0 mg/mL solution of the API in a suitable solvent (e.g., 50:50 water/acetonitrile).

-

Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of API solution. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with diluent before injection.

-

Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of API solution. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with diluent.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of API solution. Store at room temperature for 24 hours. Dilute with diluent.

-

Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Prepare a solution in diluent for analysis.

-

Photolytic Degradation: Expose the API solution to direct sunlight or a photostability chamber (ICH Q1B) for 7 days. Dilute with diluent.

Analyze a control sample (unstressed) alongside each stressed sample.

Method Validation Protocol (per ICH Q2(R1))

The developed method was fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[17][18][19]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Protocol: Inject the diluent (blank), a solution of the reference standard, and all samples from the forced degradation study.

-

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the chromatograms of the stressed samples. The blank should show no interference at the retention time of the analyte. Peak purity analysis via PDA detector should yield a purity angle less than the purity threshold for the analyte peak in all samples.

Linearity

-

Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the working standard concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Inject each concentration in triplicate.

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

-

Protocol: Perform a recovery study by spiking a placebo (if applicable) or a known sample with the API at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

-

Repeatability (Intra-day precision):

-

Protocol: Perform six replicate injections of the working standard solution (0.1 mg/mL) on the same day.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 1.0%.

-

-

Intermediate Precision (Inter-day precision):

-

Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

-

Acceptance Criteria: The %RSD of the peak areas across both days should be ≤ 2.0%.

-

Limit of Quantitation (LOQ)

-

Protocol: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. Confirm by preparing a standard at this concentration and verifying its precision (%RSD ≤ 10% for six injections).

-

Acceptance Criteria: The method must be precise and accurate at the LOQ.

Robustness

-

Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., system suitability).

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

-

Column Temperature: ± 5 °C (25 °C and 35 °C)

-

Mobile Phase A pH: ± 0.2

-

-

Acceptance Criteria: System suitability parameters (tailing factor, theoretical plates) should remain within acceptable limits. The retention time shift should be minimal and resolution between critical pairs should be maintained.

Summary of Validation Results

The developed method successfully met all pre-defined acceptance criteria as stipulated by the ICH Q2(R1) guidelines.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference observed; Peak Purity > 99.9% | No interference; Purity angle < threshold |

| Linearity (r²) | 0.9998 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (Repeatability %RSD) | 0.45% | ≤ 1.0% |

| Precision (Intermediate %RSD) | 0.82% | ≤ 2.0% |

| LOQ | 0.2 µg/mL | S/N ≈ 10; Precision ≤ 10% |

| Robustness | System suitability passed under all conditions | System suitability criteria met |

Conclusion

A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone purity. The method effectively separates the main analyte from its degradation products generated under various stress conditions. The comprehensive validation confirms its suitability for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Sannova. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

-

Stability indicating hplc method development: a review. Academia.edu. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

-

Accelerated stability and forced degradation studies. Alphalyse. [Link]

-

How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

UV-vis spectra and mass spectra of the products from indole and its derivatives. ResearchGate. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

-

Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerLink. [Link]

-

Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

-

An Efficient Approach to Column Selection in HPLC Method Development. Prague University of Chemistry and Technology. [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

-

UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatian Chemical Society. [Link]

-

Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

-

Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

-

Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. CORE. [Link]

-

Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor. Ovid. [Link]

-

The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Library of Medicine. [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

-

UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. [Link]

-

Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]

-

HPLC Column Selection. LCGC International. [Link]

-

Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

-

Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

Sources

- 1. irjpms.com [irjpms.com]

- 2. acdlabs.com [acdlabs.com]

- 3. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. glsciencesinc.com [glsciencesinc.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. web.vscht.cz [web.vscht.cz]

- 11. welch-us.com [welch-us.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. onyxipca.com [onyxipca.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 19. fda.gov [fda.gov]

Application Note: Optimized Preparation of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone Stock Solutions

Executive Summary

This guide provides a validated technical protocol for the preparation of stock solutions of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone (CAS: 321745-04-4).[1] This compound represents a classic "fragment-like" scaffold common in kinase inhibitor and GPCR ligand discovery.[1]